5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the condensation of thiophene derivatives with imidazo[1,2-a]pyrimidine precursors. One common method includes the use of a Gewald reaction, where sulfur, an α-methylene carbonyl compound, and an α-cyano ester are condensed to form aminothiophene derivatives . These intermediates can then be cyclized with appropriate reagents to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine core, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazo[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are structurally related and exhibit similar biological activities.
Imidazo[1,2-a]pyrimidine Derivatives: Analogous compounds include various substituted imidazo[1,2-a]pyrimidines that share the core structure but differ in their substituents and biological properties.
Uniqueness
5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the fusion of the thiophene ring with the imidazo[1,2-a]pyrimidine core, which imparts distinct electronic and steric properties. This fusion enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a fused imidazole and pyrimidine ring system with a thiophene substituent at the 5-position of the imidazole moiety. The molecular formula is C10H13N3S, and it is characterized by a unique arrangement of nitrogen atoms within its rings that contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements have included microwave-assisted synthesis techniques that enhance reaction efficiency and reduce time. The following table summarizes some common synthesis methods:
Synthesis Method | Description |
---|---|
Traditional Heating | Conventional heating methods for reaction |
Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions |
Solvent-Free Techniques | Reduces environmental impact and improves yield |
Biological Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant biological activities including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties effective against various bacterial strains.
- Antitumor Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation in vitro. Notably, it has shown activity against human cancer cell lines such as H460 and A549.
- Kinase Inhibition : Molecular docking studies suggest that this compound selectively inhibits FLT3 kinase, a target in certain leukemias.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics. -
Antitumor Efficacy :
In vitro assays revealed that the compound reduced cell viability in cancer cell lines by inducing apoptosis. The IC50 values were determined to be in the micromolar range. -
Kinase Inhibition :
Molecular docking simulations showed that this compound binds effectively to the ATP-binding site of FLT3 with favorable binding energies.
The mechanism of action involves multiple pathways:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to specific active sites on target proteins.
- Signal Transduction Modulation : It may influence cellular signaling pathways by interacting with receptors involved in cell growth and apoptosis.
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds:
Compound Name | Key Activity |
---|---|
6-(Thiophen-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine | Antimicrobial activity |
4-(Thienyl)-imidazo[1,5-a]pyridine | Kinase inhibition |
7-(Thiophen-3-yl)-imidazo[1,2-b]pyridine | Antitumor activity |
The distinct feature of this compound lies in its dual functionality as both an antimicrobial agent and a selective FLT3 inhibitor.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H13N3S/c1-3-11-10-12-4-5-13(10)9(1)8-2-6-14-7-8/h2,6-7,9H,1,3-5H2,(H,11,12) |
InChI Key |
XKCJFEVVPCGUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2NCCN2C1C3=CSC=C3 |
Origin of Product |
United States |
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